1-(Trifluoromethyl)-2-naphthonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)-2-naphthonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring with a nitrile functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-2-naphthonitrile can be synthesized through various methods, including:
Trifluoromethylation of Naphthonitrile:
Direct Fluorination: Another method involves the direct fluorination of a naphthonitrile derivative using fluorinating agents like sulfur tetrafluoride or antimony trifluoride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trifluoromethyl)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Substituted naphthonitriles with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)-2-naphthonitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(Trifluoromethyl)-2-naphthonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 1-(Trifluoromethyl)-2-benzonitrile
- 1-(Trifluoromethyl)-2-phenylacetonitrile
- 1-(Trifluoromethyl)-2-pyridinenitrile
Comparison: 1-(Trifluoromethyl)-2-naphthonitrile is unique due to its naphthalene ring structure, which provides additional aromatic stability and potential for π-π interactions compared to its benzene or pyridine analogs . This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C12H6F3N |
---|---|
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
1-(trifluoromethyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-6H |
InChI-Schlüssel |
OOCMRGFRDOWLLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.